molecular formula C23H25FN2O4 B500361 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one CAS No. 379707-31-0

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one

Cat. No. B500361
CAS RN: 379707-31-0
M. Wt: 412.5g/mol
InChI Key: JFIRXVDEZJPDCW-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone, a structure formed by the fusion of a benzene ring and a pyran ring. This particular compound has several substituents, including a 4-fluorophenylpiperazin-1-yl group, a hydroxypropoxy group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 4-fluorophenylpiperazin-1-yl group, for example, would introduce a nitrogen-containing ring into the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives, for example, can undergo a variety of reactions, including those involving their nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it’s handled .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis process, and studying its properties in more detail .

properties

IUPAC Name

7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4/c1-16-12-23(28)30-22-13-20(6-7-21(16)22)29-15-19(27)14-25-8-10-26(11-9-25)18-4-2-17(24)3-5-18/h2-7,12-13,19,27H,8-11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIRXVDEZJPDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one

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